1-(Furan-2-ylmethyl)-3-methoxypyrrolidine
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Overview
Description
1-(Furan-2-ylmethyl)-3-methoxypyrrolidine is a compound that can be associated with a variety of chemical reactions and possesses certain physical and chemical properties that make it of interest in various fields of chemistry and pharmacology. The compound is related to furan-fused heterocycles and can be synthesized through various chemical reactions, including those involving pyrrolidine derivatives.
Synthesis Analysis
The synthesis of furan-fused heterocycles, which are structurally related to 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine, can be achieved through a sequence of reactions starting from 3-iodo-4-methoxypyridin-2-ones and related derivatives. These precursors undergo Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, with an Et3N-induced S(N)2 process accounting for the dealkylation step . Additionally, the synthesis of related compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, starting from 2-acetylfuran .
Molecular Structure Analysis
The molecular structure of compounds related to 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine has been characterized using various spectroscopic techniques. For instance, the structure of furan-2-ylmethylene thiazolidinediones, which share the furan-2-yl moiety, was elucidated using X-ray crystallography, revealing key pharmacophore features for binding to PI3K and contributing to class IB PI3K selectivity . Similarly, the structure of a furan-2-ylmethoxy substituted compound was determined by X-ray powder diffraction, providing insights into the solid-state molecular structure and packing .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the furan-2-ylmethyl moiety includes their ability to undergo 1,3-dipolar cycloaddition reactions, forming spiropyrrolidines with various substituents . Additionally, the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides followed by reduction has been studied, leading to the synthesis of enantio-enriched compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-ylmethyl derivatives have been investigated in several studies. For example, the photophysical properties of furan-2-ylmethoxy substituted phthalocyanine complexes were studied, revealing the influence of the central metal ion on the UV–vis and photophysical properties, as well as their singlet oxygen generation capabilities . The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a related diol, with various diacid ethyl esters, resulted in novel biobased furan polyesters with specific molecular weights and physical properties .
Scientific Research Applications
Synthetic Applications and Chemical Properties
Stereochemical Course of Nucleophilic Additions
The study by Martin and Corbett (1992) discusses the additions of 2-(trimethylsiloxy)furan and 2-(tert-butyldimethylsiloxy)-3-methylfuran to cyclic N-acyliminium ions, highlighting the stereochemical outcomes relevant for constructing complex molecules (S. Martin & J. W. Corbett, 1992).
Molecular and Solid State Structure
Rahmani et al. (2017) synthesized a compound featuring a furan-2-ylmethylene group, thoroughly characterized by various spectroscopic techniques and X-ray powder diffraction. This work underlines the compound's structural features and potential applications in materials science and catalysis (Rachida Rahmani et al., 2017).
Biomedical Applications
Anticancer and Antiangiogenic Activity
Romagnoli et al. (2015) evaluated a series of 3-arylaminobenzofuran derivatives, including those with methoxypyrrolidine groups, for their antiproliferative activity against cancer cells. The study found significant in vitro and in vivo anticancer activities, suggesting the potential of these compounds in therapeutic applications (R. Romagnoli et al., 2015).
Phosphoinositide 3-Kinase Gamma Inhibitors
Pomel et al. (2006) disclosed furan-2-ylmethylene thiazolidinediones as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. This study highlights the chemical's role in developing new drugs with potential applications in treating these conditions (V. Pomel et al., 2006).
Future Directions
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-methoxypyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-4-5-11(7-9)8-10-3-2-6-13-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVHWOAERGZRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-methoxypyrrolidine |
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